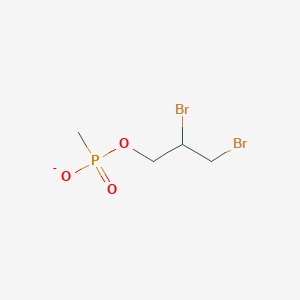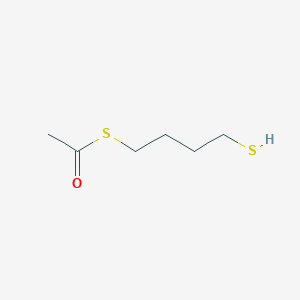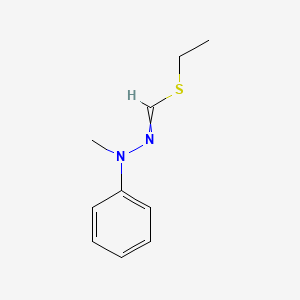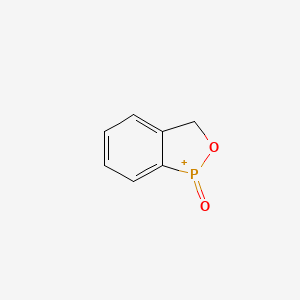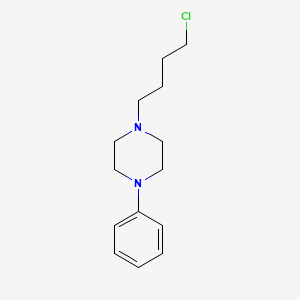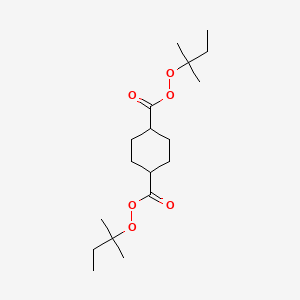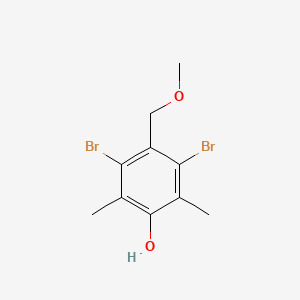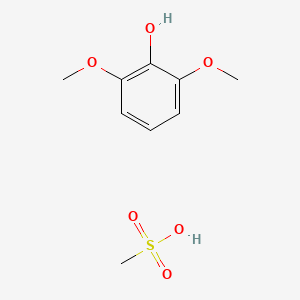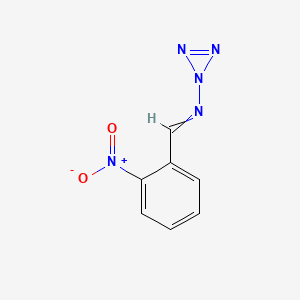
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is a unique organic compound characterized by its cyclopropane ring and azidocarbonyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with azidocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is conducted at low temperatures to prevent the decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are important in medicinal chemistry. The cyclopropane ring provides a rigid framework that can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
- Ethyl 1-cyano-1-cyclopropanecarboxylate
- Ethyl 1-cyclopropanecarboxylate
- 1-Aminocyclopropane-1-carboxylic acid
Comparison: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to other cyclopropane derivatives. The azide group allows for a variety of chemical transformations that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
116452-89-2 |
|---|---|
Formule moléculaire |
C7H9N3O3 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
ethyl 1-carbonazidoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(12)7(3-4-7)5(11)9-10-8/h2-4H2,1H3 |
Clé InChI |
RZOJQLQNOXADQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


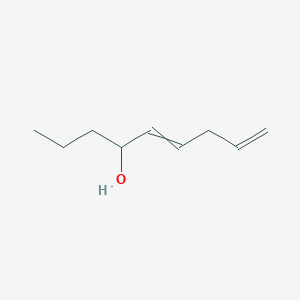
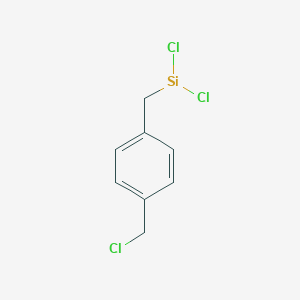
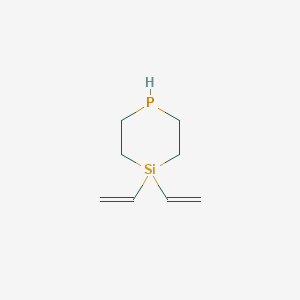
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
